Benzyl benzenesulfinate

Description

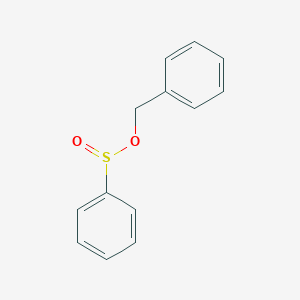

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl benzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c14-16(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSQMEFZVYAYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization in Research of Benzyl Benzenesulfinate

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

For benzyl (B1604629) benzenesulfinate (B1229208), ¹H NMR spectroscopy identifies the distinct types of protons and their relationships. The spectrum shows characteristic signals for the aromatic protons on the benzene (B151609) ring and the benzylic protons of the benzyl group. The benzylic protons (CH₂) adjacent to the oxygen atom are diastereotopic and appear as two distinct doublets, a result of their unique spatial environments.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in benzyl benzenesulfinate produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, benzylic).

Detailed research findings for the NMR analysis of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are presented below. nih.gov

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| 7.70 – 7.73 | Multiplet | 2 Aromatic Protons (Benzenesulfinate) | |

| 7.45 – 7.51 | Multiplet | 3 Aromatic Protons (Benzenesulfinate) | |

| 7.23 – 7.30 | Multiplet | 5 Aromatic Protons (Benzyl) | |

| 5.01 | Doublet | 11.6 | 1 Benzylic Proton (-CH₂-) |

| 4.53 | Doublet | 11.6 | 1 Benzylic Proton (-CH₂-) |

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 144.41 | Aromatic Carbon (C-S) |

| 135.29 | Aromatic Carbon |

| 132.09 | Aromatic Carbon |

| 128.96 | Aromatic Carbon |

| 128.42 | Aromatic Carbon |

| 128.34 | Aromatic Carbon |

| 125.18 | Aromatic Carbon |

| 65.73 | Benzylic Carbon (-CH₂-) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A strong absorption band corresponding to the S=O stretching vibration is a key indicator of the sulfinate ester group. Additionally, the spectrum shows bands related to the C-O bond, aromatic C=C bonds, and aromatic C-H bonds. nih.gov

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3062 | C-H Stretch | Aromatic |

| 2945 | C-H Stretch | Aliphatic (Benzylic CH₂) |

| 1497, 1446 | C=C Stretch | Aromatic Ring |

| 1132 | S=O Stretch | Sulfinate Ester |

| 1081 | C-O Stretch | Ester |

| 905, 836, 753 | C-H Bending | Aromatic (Out-of-plane) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

While detailed electrospray ionization (ESI) and multistage mass spectrometry (MSⁿ) studies specifically on this compound are not extensively documented in the surveyed literature, the expected behavior can be predicted based on its structure. In ESI-MS, a soft ionization technique, the compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.

Multistage MS (MS/MS or MSⁿ) would provide structural information through collision-induced dissociation (CID) of a selected precursor ion. Key fragmentation pathways for the this compound ion would likely involve the cleavage of the weakest bonds. Expected fragmentations include:

Benzylic Cleavage: Loss of a benzyl cation (C₇H₇⁺, m/z 91) or a benzyl radical.

S-O Bond Cleavage: Scission of the sulfur-oxygen bond, leading to fragments corresponding to the benzenesulfinyl portion.

Loss of SO₂: Elimination of sulfur dioxide, a common fragmentation pathway for sulfur-containing compounds.

These fragmentation patterns would allow for the confirmation of the connectivity between the benzyl group, the oxygen atom, and the benzenesulfinyl group.

Chromatographic Methodologies for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds and their quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable.

Specific, validated HPLC methods for the routine analysis of this compound are not widely reported in scientific literature. However, chromatographic purification of the compound has been successfully achieved using normal-phase column chromatography. One documented method utilizes a silica (B1680970) gel stationary phase with a 30:70 mixture of ethyl acetate (B1210297) and carbon tetrachloride as the eluent to achieve purification.

Based on the compound's structure, a reversed-phase HPLC (RP-HPLC) method could be readily developed. A typical RP-HPLC system for this compound would likely employ a C18 stationary phase column. The mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, likely run in a gradient elution mode to ensure good separation and peak shape. Detection would be effectively achieved using a UV detector, as the two aromatic rings in the molecule would exhibit strong absorbance.

Gas Chromatography (GC) is a common analytical technique for separating and analyzing compounds that can be vaporized without decomposition. It is widely used for determining the purity of a substance or for separating the different components of a mixture.

The application of gas chromatography for the direct analysis of this compound is not commonly described in the available literature. This is likely due to the compound's relatively high molecular weight and the potential for thermal lability. Sulfinate esters can be prone to rearrangement or decomposition at the elevated temperatures typically used in GC injectors and columns. Such thermal degradation would lead to inaccurate quantification and the appearance of artifact peaks, complicating the analysis. Therefore, for purity assessment and analysis of this compound, HPLC is generally the more suitable chromatographic technique.

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic method, are powerful tools for the detailed characterization of chemical compounds within complex mixtures. For a compound like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) would be invaluable for its identification, quantification, and structural elucidation. While specific research focusing exclusively on the application of these techniques to this compound is not extensively detailed in publicly available literature, the principles of these techniques and their application to structurally similar compounds, such as benzyl esters and sulfonate esters, provide a strong indication of their utility.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that separates compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio. nih.gov For this compound, LC-MS would be instrumental in its analysis, particularly in monitoring its formation in synthesis reactions or its stability under various conditions. The separation would likely be achieved using a reversed-phase column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Mass spectrometric detection would provide crucial information on the molecular weight of this compound (C13H12O3S, molecular weight: 248.30 g/mol ). nih.gov Furthermore, tandem mass spectrometry (MS/MS) could be employed to induce fragmentation of the parent ion, yielding characteristic fragment ions that would confirm the compound's structure. For instance, fragmentation of deprotonated N-(phenylsulfonyl)-benzeneacetamides, a related compound, has been shown to involve the transfer of a benzyl anion. nih.gov In the analysis of benzenesulfonate (B1194179) esters, different ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been compared, with APCI in negative ion mode showing stable precursor ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for volatile and thermally stable compounds. nih.gov Given that this compound is a benzyl ester, it is expected to have sufficient volatility for GC analysis, possibly at elevated temperatures. The gas chromatograph would separate this compound from other volatile components of a sample mixture based on its boiling point and interaction with the stationary phase of the GC column.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly couples the separation power of HPLC with the structure-elucidating capability of NMR spectroscopy. mdpi.comnih.gov This technique is particularly useful for the unambiguous identification of unknown compounds or for studying the structure of isomers. For the analysis of this compound, LC-NMR could provide detailed structural information in real-time as the compound elutes from the LC column. This would be especially valuable in complex reaction mixtures or for the analysis of degradation products. While the sensitivity of NMR is inherently lower than that of MS, advancements such as the use of higher magnetic fields and cryogenically cooled probes have significantly improved the feasibility of LC-NMR for the analysis of smaller quantities of material. mdpi.com The application of LC-NMR has been demonstrated for the characterization of stress degradation products of other complex molecules. nih.gov

The following table summarizes the potential application of these hyphenated techniques for the analysis of this compound, based on data from structurally related compounds.

| Technique | Separation Principle | Detection Principle | Potential Application for this compound | Expected Key Data Points |

| LC-MS | Liquid chromatography based on polarity | Mass-to-charge ratio and fragmentation patterns | Quantification in reaction mixtures, stability studies, impurity profiling | Molecular ion peak (m/z 248), fragment ions for benzyl and benzenesulfinate moieties |

| GC-MS | Gas chromatography based on volatility and polarity | Mass-to-charge ratio and fragmentation patterns | Analysis of volatile impurities, confirmation of identity | Molecular ion peak (m/z 248), characteristic benzyl fragment (m/z 91), benzenesulfinate fragment (m/z 141) |

| LC-NMR | Liquid chromatography based on polarity | Nuclear magnetic resonance spectra | Unambiguous structure elucidation, isomer differentiation | 1H and 13C NMR spectra of the separated compound |

Derivatization Strategies for Enhanced Analytical Detection and Stability

Derivatization in analytical chemistry involves the chemical modification of a compound to produce a new compound which has properties that are more suitable for a given analytical technique. For this compound, derivatization could potentially be employed to enhance its detectability, improve its chromatographic behavior, or increase its stability for certain analytical methods, particularly for GC-MS.

While specific derivatization strategies for this compound are not readily found in the literature, derivatization of the sulfinic acid moiety or the benzyl ester group could be considered based on established chemical reactions. Sulfinic acids and their esters can be sensitive to certain conditions, and derivatization might be a way to form a more stable analogue for analysis. For instance, sulfonate esters, which are structurally similar, have been noted to have limited stability in certain sample solutions, suggesting that derivatization could be beneficial. nih.gov

One common reason for derivatization is to increase the volatility of a compound for GC-MS analysis. While this compound is likely amenable to GC-MS analysis directly, derivatization could be useful if analyzing for trace amounts or in complex matrices. For acidic functional groups, common derivatization methods include silylation and alkylation to form less polar and more volatile derivatives. colostate.edu For example, bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent used for in-liner derivatization in GC. gcms.cz

Another potential derivatization strategy could involve the cleavage of the benzyl ester to liberate benzenesulfinic acid, which could then be derivatized for analysis. For example, sulfonate esters can be derivatized using trimethylamine (B31210) or triethylamine. researchgate.net Similarly, sulfoxylated methyl esters have been derivatized using trimethylorthoacetate to yield sulfonic esters that are amenable to GC-MS analysis. researchgate.net

The following table outlines potential derivatization strategies that could be applicable to this compound or its constituent moieties for enhanced analytical detection.

| Derivatization Strategy | Reagent Example | Target Moiety | Purpose | Analytical Technique |

| Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Potential acidic impurities or degradation products | Increase volatility and thermal stability | GC-MS |

| Alkylation | Diazomethane or Alkyl Halides | Benzenesulfinic acid (if formed via hydrolysis) | Increase volatility and improve chromatographic peak shape | GC-MS |

| Esterification of Sulfinic Acid | Trimethylorthoacetate | Benzenesulfinic acid | Form a more stable and volatile derivative | GC-MS |

It is important to note that the necessity and choice of a derivatization strategy would depend on the specific analytical challenge, such as the concentration of this compound, the complexity of the sample matrix, and the specific analytical instrument being used.

Future Perspectives and Emerging Research Avenues for Benzyl Benzenesulfinate Chemistry

Innovations in Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For benzyl (B1604629) benzenesulfinate (B1229208) and related sulfinate derivatives, this translates to the exploration of energy-efficient catalytic processes, the use of environmentally benign reaction media, and the reduction of waste.

Further Exploration of Photoredox Catalysis in Sulfinate Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways. Its application in sulfinate chemistry is a promising avenue for the sustainable synthesis of sulfones, key derivatives of sulfinates. A notable advancement is the use of Ni/photoredox dual catalysis for the construction of aryl- and heteroaryl sulfones from sulfinate salts and aryl halides. nih.govsemanticscholar.orgrsc.org This methodology allows the carbon-sulfur bond to be forged at room temperature under base-free conditions, demonstrating broad functional group tolerance. nih.govsemanticscholar.org

The combination of a photocatalyst, such as Ru(bpy)₃(PF₆)₂, with a nickel catalyst facilitates the cross-coupling of sulfinate salts with a wide array of electrophilic partners. nih.gov This approach avoids the harsh conditions, such as high temperatures and strong bases, often required in traditional metal-catalyzed cross-coupling reactions. nih.gov Research in this area is expected to focus on expanding the substrate scope, improving catalyst efficiency, and developing catalytic systems that can operate with even lower catalyst loadings. researchgate.net

A recent photocatalytic strategy has also been developed for the direct conversion of alcohols and alkyl bromides into alkyl sulfinates, which are valuable intermediates. princeton.edu This method utilizes easily oxidized radical precursors, enabling the efficient synthesis of the oxidatively sensitive sulfinate products. princeton.edu The mild conditions of photoredox catalysis are particularly advantageous for the synthesis of complex molecules containing sensitive functional groups.

| Catalyst System | Reactants | Product | Key Advantages |

| Ni/Photoredox Dual Catalysis | Aryl Halides, Sulfinate Salts | Aryl- and Heteroaryl Sulfones | Room temperature, base-free conditions, broad functional group tolerance nih.govsemanticscholar.org |

| Hybrid Ruthenium-Nickel Catalysts | Aryl Halides, Sodium Arylsulfinates | Diaryl Sulfones | Low catalyst loading (0.1 mol%), elimination of additional ligands for nickel researchgate.net |

| {Ir[dF(CF₃)ppy]₂(dtbbpy)}PF₆ | Alcohols/Alkyl Bromides, SO₂ Surrogate | Alkyl Sulfinates | Direct conversion, suitable for sensitive substrates princeton.edu |

Advancements in Electro-Organic Synthesis for Sulfinate Derivatives

Electro-organic synthesis represents another green and sustainable alternative to conventional redox reactions by replacing chemical oxidants or reductants with an electric current. researchgate.net The electrochemical generation of sulfonyl radicals from sodium sulfinates has garnered significant attention for the synthesis of a variety of sulfur-containing compounds. researchgate.net This approach has been successfully applied to the direct C-H sulfonylation of aldehyde hydrazones and the intramolecular amino- or oxysulfonylation of internal alkenes. researchgate.net

The inherent tunability of electrochemical methods allows for precise control over the reaction conditions, which can lead to improved selectivity and yield. youtube.com Furthermore, electrosynthesis is often safer, more scalable, and more sustainable compared to many traditional chemical methods. youtube.com Future research will likely focus on developing new electrochemical methods for the synthesis of benzyl benzenesulfinate itself and for the transformation of sulfinate derivatives into a broader range of valuable products. The development of electrolyte-free conditions further enhances the green credentials of this approach. researchgate.net

Application of Micellar Reaction Media for Green Synthesis

The use of water as a solvent is a cornerstone of green chemistry. nih.gov Micellar catalysis, which employs surfactants to create nanoreactors in water, allows for organic reactions to be conducted in an aqueous medium, even with water-insoluble substrates. mdpi.comtsijournals.com This technology has been successfully applied to the sulfonylation of polyfluoroarenes using sulfinate salts in water under mild conditions. rsc.org

"Designer" surfactants, such as TPGS-750-M and FI-750-M, have been engineered to form micelles that provide a hydrophobic core, effectively concentrating the reactants and accelerating reaction rates. nih.govrsc.orgacsgcipr.org This approach not only eliminates the need for volatile organic solvents but can also facilitate catalyst recycling and simplify product purification, often requiring just simple filtration. rsc.orgacsgcipr.org The application of micellar catalysis to the synthesis and transformations of this compound could significantly reduce the environmental impact of these processes. Future work will likely involve the development of new surfactant systems tailored for specific sulfinate-based transformations and the integration of micellar catalysis with other sustainable technologies like photoredox and electro-synthesis.

| Surfactant | Reaction Type | Key Advantages |

| FI-750-M | Nucleophilic Aromatic Substitution of Polyfluoroarenes by Sulfinate Salts | Reaction in water, mild conditions, good yields, simple product isolation rsc.org |

| TPGS-750-M | Various (e.g., cross-coupling) | Environmentally friendly, catalyst recycling, mild conditions mdpi.comacsgcipr.org |

Advancements in Asymmetric Catalysis for Benzyl Sulfinate Transformations

The synthesis of chiral sulfur compounds is of great importance in medicinal chemistry and asymmetric synthesis. acs.org Benzyl sulfinates are key precursors to a variety of chiral sulfinyl compounds. Consequently, the development of catalytic asymmetric methods for their synthesis and transformation is a major research focus.

Development of Novel Chiral Catalytic Systems

Significant progress has been made in the development of chiral catalysts for the enantioselective synthesis of sulfinates. One approach involves the dynamic kinetic resolution of racemic sulfinyl chlorides with alcohols using chiral catalysts. nih.gov For instance, chiral tertiary amines and N-methyl imidazole-containing octapeptides have been shown to catalyze this transformation with good yields and enantioselectivities. nih.gov

More recently, chiral pentanidium salts have been employed as phase-transfer catalysts for the highly enantioselective alkylation of sulfenate anions, providing access to chiral sulfoxides, which can be derived from sulfinates. acs.orgnih.gov This method has proven particularly effective for the synthesis of benzyl derivatives, achieving high enantiomeric excesses. acs.org Another strategy involves the use of isothiourea organocatalysis for the asymmetric synthesis of sulfonimidoyl derivatives, starting from sulfinic acid derivatives. researchgate.net The development of new generations of these and other chiral catalytic systems will continue to be a priority, with the aim of achieving higher enantioselectivities, broader substrate scope, and lower catalyst loadings.

| Catalyst Type | Reaction | Enantioselectivity (ee) |

| N-methyl imidazole-containing octapeptide | Dynamic kinetic resolution of tert-butanesulfinyl chloride with benzyl alcohol | 80% ee nih.gov |

| Chiral Pentanidium Salts | Asymmetric benzylation of (hetero)aryl sulfenate salts | Up to 99% ee acs.orgresearchgate.net |

| Cinchonidine | Enantioselective synthesis of S-chiral sulfinimidate esters from racemic sulfinamides | Excellent enantioselectivity dntb.gov.ua |

Exploitation of Chiral Counteranions for Enantiocontrol

The use of chiral counteranions is an emerging strategy for achieving enantiocontrol in asymmetric catalysis. In this approach, an achiral cation is paired with a chiral anion, and the resulting ion pair acts as the chiral catalyst. This concept has been explored in the context of enantioselective protonation reactions, where the identity of the sulfonate counterion has a measurable influence on the enantioselectivity. nih.gov The chiral counteranion can interact with the substrate or reactive intermediates through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the stereochemical outcome of the reaction. nih.gov

While still a relatively underexplored area in sulfinate chemistry, the exploitation of chiral counteranions holds significant potential. Future research could focus on designing and synthesizing novel chiral benzenesulfinate anions and exploring their application in a variety of asymmetric transformations. This could provide a new and powerful tool for the synthesis of enantioenriched sulfur-containing molecules derived from this compound.

Exploring Novel Reactivity Modalities and Mechanistic Insights

The future of this compound chemistry is poised for significant advancements, particularly in the exploration of novel reactivity patterns and a deeper understanding of the underlying reaction mechanisms. Current research trends in organosulfur chemistry suggest a move towards harnessing the unique properties of the sulfinate group to unlock new synthetic transformations.

One of the most promising areas of emerging research is the utilization of this compound as a precursor for benzyl radicals. The generation of radicals from sulfinate salts, often facilitated by photoredox catalysis, is a burgeoning field in organic synthesis. researchgate.net The relatively weak S-O bond in this compound could potentially be cleaved under photocatalytic conditions to generate a benzenesulfonyl radical and a benzyl radical. This would open up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation. For instance, the in situ generated benzyl radical could participate in Giese-type additions to electron-deficient olefins, offering a powerful method for the construction of complex molecular scaffolds. researchgate.net

Furthermore, detailed mechanistic studies, both experimental and computational, will be crucial in guiding the development of these new reactions. Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide invaluable insights into the bond dissociation energies (BDEs) of the C-S and S-O bonds in this compound under various conditions. researchgate.net Understanding these energetic parameters will allow for the rational design of reaction conditions to selectively cleave the desired bond and control the subsequent reactivity. For example, theoretical calculations can help predict the feasibility of homolytic cleavage to form radical species versus heterolytic pathways.

The table below summarizes potential novel reactions involving this compound, the expected products, and the key mechanistic pathways that warrant further investigation.

| Novel Reaction Modality | Key Reagents/Conditions | Expected Product(s) | Mechanistic Pathway to Investigate |

| Photocatalytic Benzylation | Visible light photocatalyst, electron-deficient alkene | Allylbenzene derivatives | Single-electron transfer (SET) to generate benzyl radical, radical addition to alkene |

| Transition-Metal Catalyzed Cross-Coupling | Palladium or Nickel catalyst, Aryl halide | Diaryl- or Aryl-benzyl methanes | Oxidative addition, transmetalation (if organometallic reagent is used), reductive elimination |

| Radical-Radical Coupling | Photoredox catalysis, another radical precursor | 1,2-Diarylethanes or other coupled products | Simultaneous generation of two radical species and their subsequent coupling |

This table presents hypothetical reaction modalities for this compound based on established reactivity of related sulfinate compounds.

Interdisciplinary Research Directions and Cross-Pollination of Methodologies

The unique structural features of this compound, combining a reactive sulfinate core with a versatile benzyl group, make it an attractive candidate for exploration in various interdisciplinary fields beyond traditional organic synthesis. The cross-pollination of methodologies from materials science, medicinal chemistry, and polymer science is expected to unveil new applications for this compound and its derivatives.

In the realm of materials science , this compound could serve as a novel building block for the synthesis of functional organic materials. upenn.edu The benzenesulfinate moiety could be incorporated into polymer backbones or as pendant groups to modulate the material's properties, such as thermal stability, conductivity, or optical characteristics. For instance, polymers incorporating the sulfinate group might exhibit interesting redox properties or could be used as precursors for sulfone-containing polymers with applications in high-performance engineering plastics or as proton exchange membranes in fuel cells. bit.edu.cn The benzyl group, on the other hand, offers a site for further functionalization or can influence the morphology and processability of the resulting materials.

From a medicinal chemistry perspective, the sulfinate group is a known pharmacophore present in some biologically active molecules. While less common than sulfonamides or sulfones, the unique electronic and steric properties of the sulfinate ester could be exploited in the design of new therapeutic agents. researchgate.net this compound could serve as a synthon for the introduction of the benzenesulfinate moiety into complex drug-like molecules. Furthermore, the exploration of its biological activity profile, and that of its derivatives, could lead to the discovery of new lead compounds for various therapeutic targets. The development of synthetic methodologies that are tolerant of a wide range of functional groups will be crucial for the application of this compound in the synthesis of complex, biologically active molecules.

The field of polymer chemistry also presents exciting opportunities. This compound could potentially be utilized in controlled radical polymerization techniques. beilstein-journals.org The ability to generate a benzyl radical from this precursor under mild photocatalytic conditions could be harnessed to initiate polymerization or to functionalize polymer chains. This approach could lead to the synthesis of well-defined polymers with novel architectures and functionalities. For example, using this compound as an initiator could install a benzenesulfinate end-group, which could then be further modified.

The following table outlines potential interdisciplinary applications for this compound and the key research areas that would need to be explored.

| Interdisciplinary Field | Potential Application of this compound | Key Research Areas to Explore |

| Materials Science | Precursor for functional polymers and organic materials. | Synthesis of sulfinate-containing monomers; polymerization studies; characterization of material properties (thermal, electronic, optical). |

| Medicinal Chemistry | Building block for the synthesis of novel bioactive compounds. | Exploration of biological activity; development of synthetic routes to incorporate the benzenesulfinate moiety into complex molecules. |

| Polymer Chemistry | Initiator or functional monomer in controlled polymerization. | Investigation of its role in radical polymerization; synthesis of polymers with sulfinate functionalities; post-polymerization modification. |

This table outlines potential future research directions for this compound in interdisciplinary fields, drawing parallels from existing research on related sulfur-containing compounds.

Q & A

Q. Basic Research Focus

- Air Sensitivity : Store sulfinate salts under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation .

- Protective Equipment : Use impervious gloves, chemical goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates like benzenesulfonyl chloride .

Advanced Insight : For long-term storage, stabilize sulfinate solutions with antioxidants (e.g., ascorbic acid) or lyophilize under controlled conditions.

How do electronic and steric effects influence the reaction kinetics of this compound in photopolymerization or ionic addition reactions?

Q. Advanced Research Focus

- Hammett Correlation : Substituents on benzenesulfinate ions (e.g., para electron-withdrawing groups) reduce ionic dark addition rates to acrylic monomers (ρ = −1.23 for acrylamide) .

- Steric Hindrance : Ortho-substituted sulfinates exhibit 3–4× slower reaction rates compared to para analogs due to restricted access to reactive sites .

- Temperature Dependence : Rate constants follow Arrhenius behavior (e.g., ) for acrylamide addition .

Methodological Tip : Use UV-Vis spectroscopy or stopped-flow techniques to quantify reaction rates under varying substituent and temperature conditions.

What analytical techniques are most reliable for characterizing this compound derivatives and confirming reaction outcomes?

Q. Basic Research Focus

- NMR Spectroscopy : Track sulfinate degradation (e.g., δ 4.23 ppm for benzyl iodide in CDCl₃) and sulfone formation (δ 4.28 ppm for benzyl phenyl sulfone) .

- Mass Spectrometry : Confirm molecular ions (e.g., m/z 239.33 for benzenesulfonamide derivatives) and fragmentation patterns .

Advanced Insight : Pair HPLC with refractive index detection to resolve complex mixtures (e.g., sulfinate-sulfone equilibria) and quantify yields.

How can researchers resolve contradictory data in sulfinate-mediated reaction outcomes (e.g., competing pathways)?

Q. Advanced Research Focus

- Pathway Analysis : Compare free-radical polymerization yields (photochemical) vs. ionic sulfone formation (dark reactions) using controlled light exposure .

- Isotopic Labeling : Use O-labeled sulfinates to trace oxygen transfer pathways in sulfone synthesis .

- Cross-Validation : Replicate synthesis routes (e.g., benzyl iodide via sulfinate vs. benzyl chloride via Finkelstein reaction) to confirm product identity .

What strategies mitigate steric or electronic limitations in designing this compound-based catalysts or probes?

Q. Advanced Research Focus

- Monomer Selection : Prioritize acrylic acid or hydroxyethyl acrylate over methacrylates for faster sulfinate addition rates .

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) to benzenesulfinate to reduce non-specific binding in biochemical probes .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance sulfinate nucleophilicity in SN₂ reactions.

How should experimental parameters be designed to synthesize novel this compound derivatives for material science applications?

Q. Basic Research Focus

- Molar Ratios : Optimize stoichiometry (e.g., 1:1.2 sulfinate:iodine for sulfonyl iodide generation) to maximize yield .

- Light Control : Use UV lamps (250 W) to initiate photochemical steps while minimizing thermal side reactions .

- Workup Protocols : Extract products with non-polar solvents (e.g., benzene) to isolate sulfones from aqueous byproducts .

Advanced Insight : Apply combinatorial chemistry to screen substituent effects on sulfinate reactivity and product stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.